(3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one
Overview
Description
(3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one is a useful research compound. Its molecular formula is C14H15F5N2O and its molecular weight is 322.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Migraine Treatment
(3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one is notably utilized in the synthesis of telcagepant (MK-0974), a calcitonin gene-related peptide (CGRP) receptor antagonist. This compound has significant potential in treating migraine headaches. The synthesis of this compound involves novel routes, including a ring-closing metathesis and a highly diastereoselective Hayashi-Miyaura Rh-catalyzed arylboronic acid addition to nitroalkene. These processes have been crucial in producing telcagepant for preclinical evaluation (Burgey et al., 2008).
Development of CGRP Receptor Antagonists
Another significant application involves the development of CGRP receptor antagonists for migraine treatment. This research led to the discovery of a clinical candidate, MK-0974, through extensive SAR studies and optimization of the core structure. The synthesis involves modification of the C-6 aryl moiety and the N-1 amide position, enhancing the compound's potency and oral bioavailability (Paone et al., 2007).
Inhibitor Development in Protein Kinase Research
The compound has been used in the development of novel azepane derivatives as inhibitors of protein kinase B (PKB-alpha) and protein kinase A (PKA). Through molecular modeling and synthesis, these derivatives demonstrate significant in vitro inhibitory activity and plasma stability, contributing to drug development in this area (Breitenlechner et al., 2004).
Role in Synthesis of Other Medicinal Compounds
Furthermore, the compound has been implicated in the synthesis of various other medicinal compounds, such as N-substituted regioisomers of besifloxacin and compounds exhibiting antifungal and antibacterial properties. These syntheses involve complex reactions and derivatizations, showcasing the versatility of this compound in medicinal chemistry (Xia et al., 2013).
Properties
IUPAC Name |
(3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F5N2O/c15-10-3-1-2-9(12(10)16)8-4-5-11(20)13(22)21(6-8)7-14(17,18)19/h1-3,8,11H,4-7,20H2/t8-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZIJLDLJMKBRZ-LDYMZIIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(CC1C2=C(C(=CC=C2)F)F)CC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C(=O)N(C[C@@H]1C2=C(C(=CC=C2)F)F)CC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F5N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635341 | |
Record name | (3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
781650-41-7 | |
Record name | (3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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